An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethane-1-thiol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethane-1-thiol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Methoxyphenoxy)ethane-1-thiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural features, predicted physicochemical parameters, and characteristic spectral signatures. Furthermore, a detailed, field-proven synthetic protocol and robust methodologies for its characterization are presented. This guide aims to serve as an essential resource, enabling a thorough understanding and effective utilization of 2-(2-Methoxyphenoxy)ethane-1-thiol in research and development endeavors.
Introduction
2-(2-Methoxyphenoxy)ethane-1-thiol, a bifunctional organic molecule, incorporates a guaiacol moiety linked to an ethanethiol group via an ether linkage. The presence of a nucleophilic thiol group and a substituted aromatic ring makes this compound an intriguing candidate for applications in medicinal chemistry and materials science. The guaiacol subunit is a common structural motif in natural products and pharmaceuticals, often imparting specific biological activities. The thiol group, known for its reactivity and ability to form disulfide bonds, offers a versatile handle for conjugation, surface modification, and participation in redox processes. A thorough understanding of its fundamental properties is paramount for its effective application.
Physicochemical Properties
Precise experimental data for 2-(2-Methoxyphenoxy)ethane-1-thiol is not extensively documented in publicly available literature. The following table summarizes its known identifiers and predicted physicochemical properties based on its structure.
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxyphenoxy)ethane-1-thiol | [1] |
| CAS Number | 188120-76-5 | [1] |
| Molecular Formula | C₉H₁₂O₂S | [1] |
| Molecular Weight | 184.25 g/mol | [1] |
| Predicted LogP | 2.06 | [1] |
| Predicted pKa (thiol) | ~9-10 | Inferred from typical thiol acidity |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Predicted Density | Not available | |
| Appearance | Likely a colorless to pale yellow liquid with a characteristic thiol odor. | Inferred from similar compounds |
Synthesis and Purification
A plausible and efficient synthesis of 2-(2-Methoxyphenoxy)ethane-1-thiol can be achieved through a two-step process starting from readily available guaiacol.
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(2-Methoxyphenoxy)ethane-1-thiol from guaiacol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(2-Methoxyphenoxy)ethanol
-
To a solution of guaiacol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydroxide (1.1 eq) and stir at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-methoxyphenoxy)ethanol.
Step 2: Synthesis of 2-(2-Methoxyphenoxy)ethane-1-thiol
-
Dissolve the crude 2-(2-methoxyphenoxy)ethanol from the previous step in a suitable solvent like DMF.
-
Add sodium hydrosulfide (NaSH) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(2-Methoxyphenoxy)ethane-1-thiol.
Chemical Reactivity and Characterization
The chemical behavior of 2-(2-Methoxyphenoxy)ethane-1-thiol is dictated by its two primary functional groups: the thiol and the methoxyphenoxy moiety.
Reactivity of the Thiol Group
The thiol group is weakly acidic and can be deprotonated by a base to form a thiolate, which is a potent nucleophile.[2] This allows for a variety of chemical transformations, including:
-
Alkylation: Reaction with alkyl halides to form thioethers.
-
Oxidation: Dimerization to form a disulfide bond in the presence of mild oxidizing agents.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Spectroscopic Characterization
The structure of 2-(2-Methoxyphenoxy)ethane-1-thiol can be unequivocally confirmed using a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a valuable reference for structural confirmation.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 6.85 - 7.00 | m | 4H | - |
| O-CH₂ | 4.15 | t | 2H | ~6.0 |
| S-CH₂ | 2.85 | q | 2H | ~7.5, 6.0 |
| O-CH₃ | 3.85 | s | 3H | - |
| SH | 1.60 | t | 1H | ~7.5 |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-O | ~149.5 |
| Aromatic C-OCH₃ | ~148.0 |
| Aromatic C-H | ~121.0, 120.5, 114.0, 111.5 |
| O-CH₂ | ~70.0 |
| S-CH₂ | ~25.0 |
| O-CH₃ | ~55.9 |
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[3][4][5]
-
S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.[4]
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.
-
C-O-C stretch (aryl-alkyl ether): Strong, characteristic bands around 1250 cm⁻¹ and 1050 cm⁻¹.[3]
-
C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.[6][7]
-
Molecular Ion (M⁺): A peak at m/z = 184.0558 corresponding to the molecular formula C₉H₁₂O₂S.[8]
-
Key Fragmentation Patterns: Expect cleavage of the C-S and C-O bonds, leading to characteristic fragment ions.
Experimental Protocols: Characterization
4.3.1. Protocol for Thiol Quantification (Ellman's Assay)
This protocol describes a colorimetric method to quantify the concentration of the thiol group.[9][10][11][12]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in the reaction buffer.
-
Cysteine Standard: Prepare a series of known concentrations of cysteine in the reaction buffer for a standard curve.
-
-
Assay Procedure:
-
To 1 mL of the reaction buffer, add 50 µL of the sample solution containing 2-(2-Methoxyphenoxy)ethane-1-thiol.
-
Add 100 µL of the DTNB solution and mix thoroughly.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the cysteine standards against their concentrations.
-
Determine the concentration of the thiol in the sample from the standard curve.
-
Caption: Workflow for the quantification of thiol groups using Ellman's Assay.
4.3.2. Protocol for pKa Determination
The pKa of the thiol group can be determined using spectrophotometric titration or isothermal titration calorimetry (ITC).[2][13][14]
-
Sample Preparation: Prepare a solution of 2-(2-Methoxyphenoxy)ethane-1-thiol of known concentration in a suitable buffer system covering a wide pH range.
-
Titration: Titrate the solution with a standardized acid or base.
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength or the heat change (for ITC) as a function of pH.
-
Data Analysis: Plot the measured parameter against pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Safety and Handling
Organosulfur compounds, particularly thiols, should be handled with care in a well-ventilated fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors, as thiols often have a strong, unpleasant odor and can be harmful.
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Applications in Drug Development and Research
The unique combination of a guaiacol moiety and a reactive thiol group in 2-(2-Methoxyphenoxy)ethane-1-thiol opens up several potential applications:
-
Prodrug Design: The thiol group can be masked to create prodrugs that release the active compound under specific physiological conditions.
-
Bioconjugation: The thiol can be used to attach the molecule to proteins, peptides, or other biomolecules.
-
Antioxidant Research: The thiol group can act as a reducing agent and may exhibit antioxidant properties.
-
Material Science: The molecule can be used as a building block for the synthesis of novel polymers and materials with tailored properties.
Conclusion
2-(2-Methoxyphenoxy)ethane-1-thiol is a versatile molecule with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its physical and chemical properties, a practical synthetic route, and robust analytical methods for its characterization. The information presented herein is intended to facilitate further research and development involving this promising compound.
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